molecular formula C10H12N2OS B13606316 1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol

1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol

Katalognummer: B13606316
Molekulargewicht: 208.28 g/mol
InChI-Schlüssel: DXJXZLRQZAZZNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol is an organic compound belonging to the class of aralkylamines. This compound features a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. Benzothiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol typically involves the reaction of 2-aminobenzothiazole with an appropriate epoxide or halohydrin under basic conditions. For instance, the reaction of 2-aminobenzothiazole with epichlorohydrin in the presence of a base like sodium hydroxide can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation and other advanced techniques can further improve the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol is unique due to its specific structure, which combines an amino group, a hydroxyl group, and a benzothiazole ring. This combination of functional groups contributes to its diverse chemical reactivity and potential biological activities .

Eigenschaften

Molekularformel

C10H12N2OS

Molekulargewicht

208.28 g/mol

IUPAC-Name

1-amino-3-(1,3-benzothiazol-2-yl)propan-2-ol

InChI

InChI=1S/C10H12N2OS/c11-6-7(13)5-10-12-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6,11H2

InChI-Schlüssel

DXJXZLRQZAZZNR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)CC(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.